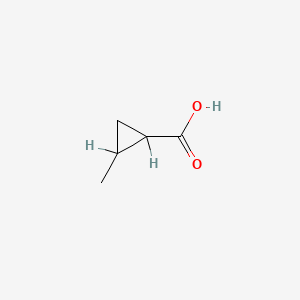
2-甲基环丙烷甲酸
描述
2-Methylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C5H8O2 . It has an average mass of 100.116 Da and a monoisotopic mass of 100.052429 Da . This compound is also known by other names such as 2-Methylcyclopropancarbonsäure in German, Acide 2-méthylcyclopropanecarboxylique in French, and Cyclopropanecarboxylic acid, 2-methyl- in English .
Synthesis Analysis
The synthesis of (R,R)-2-methylcyclopropanecarboxylic acid involves the addition of n-Hexyllithium to triethylphosphonoacetate under a nitrogen atmosphere . The reaction is carried out in anhydrous 2-methyltetrahydrofuran, with the temperature kept between 19 and 25 °C .Molecular Structure Analysis
The molecular structure of 2-Methylcyclopropanecarboxylic acid can be represented by the InChI string: InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7) . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
2-Methylcyclopropanecarboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 191.2±0.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 47.1±6.0 kJ/mol and a flash point of 87.8±0.0 °C . The compound has a molar refractivity of 24.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 85.5±3.0 cm3 .科学研究应用
对映体拆分和衍生物合成
2-甲基环丙烷甲酸已用于通过结晶拆分反式-2,2-二氯-3-甲基环丙烷甲酸。此过程包括将手性酸转化为甲酯,然后转化为单邻位酯衍生物,最终生成已知的 2-甲基琥珀酸二甲酯 (Kovalenko & Kulinkovich, 2011)。
高效合成方法
还对 2-甲基环丙烷甲酸,特别是 (R,R) 对映体的有效合成进行了研究。该过程涉及 Horner-Wadsworth-Emmons 反应,其关键化学计量比对高收率有重大影响,显著影响收率和非对映选择性 (Delhaye 等人,2007)。
酶失活
该化合物已在酶失活方面进行了研究,特别是针对 1-氨基环丙烷-1-羧酸 (ACC) 脱氨酶。它作为不可逆抑制剂,研究重点是其相互作用和失活过程,有助于理解独特的酶促反应 (Zhao 和 Hung-wen Liu,2002)。
可扩展合成开发
反式-2-甲基环丙烷甲酸合成的可扩展工艺已经发展。这包括立体选择性环丙烷化和使用实验设计 (DoE) 技术来定义最佳反应参数,突出了反应条件对收率和安全性的重要性 (Delhaye 等人,2007)。
开环环异构化
该化合物的衍生物已用于开环环异构化,特别是在合成杂环产物(如 4H-吡喃和各种取代呋喃)中。这展示了其在创建多样化化学结构和阐明反应机理中的用途 (Ma、Lu 和 Zhang,2004)。
安全和危害
属性
IUPAC Name |
2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEGPMGNMOIHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871363 | |
| Record name | 2-Methylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29555-02-0, 6142-57-0, 6202-94-4 | |
| Record name | 2-Methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29555-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-Methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029555020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245493 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-2-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis pathways for MCPA described in the literature?
A1: Several synthetic routes to MCPA exist, emphasizing stereoselective production of either the trans or cis isomer. One approach involves a Horner−Wadsworth−Emmons reaction using commercially available (S)-propylene oxide and triethylphosphonoacetate (TEPA) []. Another method utilizes a stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide) to yield trans-MCPA []. The choice of synthesis strategy depends on the desired isomer and scale of production.
Q2: Are there any biological roles identified for MCPA?
A2: Yes, MCPA plays a role in the biosynthesis of certain non-proteinogenic amino acids. For example, trans-2-Methylcyclopropanecarboxylic acid is a precursor in the synthesis of curacin A, an antiproliferative agent found in the cyanobacterium Lyngbya majuscula [].
Q3: How is the absolute configuration of MCPA determined?
A3: The absolute configuration of MCPA, specifically (+)-curacin A, was determined by comparing its degradation products with those obtained through asymmetric synthesis. This process involved matching spectroscopic data and optical rotation values to confirm the (2R,13R,19R,21S) configuration [].
Q4: What is the role of C-methylation in the biosynthesis of 1-amino-2-methylcyclopropanecarboxylic acid (MeACC)?
A4: Research suggests that C-methylation of S-adenosyl-L-methionine (SAM) occurs before cyclopropanation in the biosynthesis of MeACC []. This process is mediated by a cobalamin-dependent radical SAM methyltransferase (Orf29), which specifically methylates the C-4″ position of SAM. The resulting 4″-methyl-SAM then serves as a substrate for the bacterial ACC synthase (Orf30), ultimately leading to MeACC formation [].
Q5: What spectroscopic techniques have been used to characterize MCPA isomers?
A5: Besides traditional techniques like Infrared (IR) spectroscopy [], more advanced methods like two-dimensional infrared (2DIR) spectroscopy have been proposed to distinguish between cis and trans isomers of MCPA []. This method focuses on identifying unique vibrational signatures of each isomer, allowing for their differentiation.
Q6: How does the structure of MCPA influence its thermal decomposition?
A6: Studies on the gas-phase thermal decomposition of MCPA and its derivatives reveal that the position and nature of substituents on the cyclopropane ring significantly impact the reaction mechanism and product distribution []. For instance, the presence of a carboxylic acid group tends to stabilize the transition states involved in the decomposition pathway, while a carboxylate group has a destabilizing effect.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



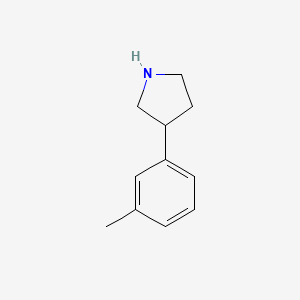
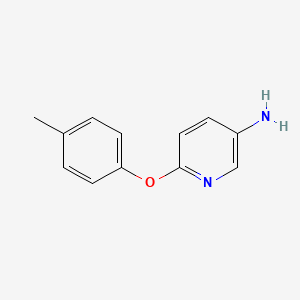

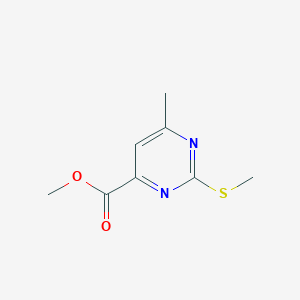
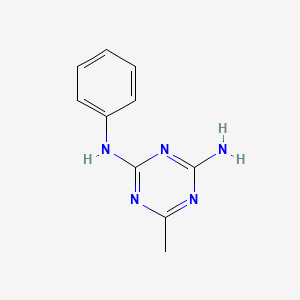


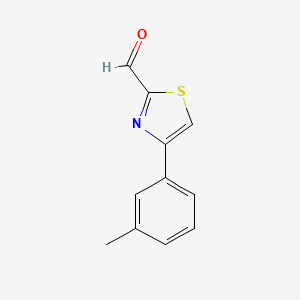
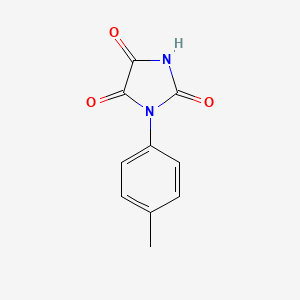

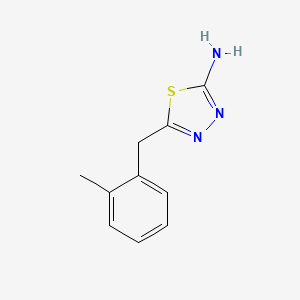
![4-[(3-Methylphenyl)thio]piperidine](/img/structure/B3022929.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3022932.png)
